molecular formula C13H10FN3O3S B3035908 6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile CAS No. 338774-44-0

6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile

Cat. No.: B3035908
CAS No.: 338774-44-0
M. Wt: 307.3 g/mol
InChI Key: DQRORYLFNUASPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a fluorophenyl sulfonyl group, and a methoxy group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinonitrile derivatives with different substituents, such as:

  • 6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile
  • 6-Amino-5-((4-bromophenyl)sulfonyl)-2-methoxynicotinonitrile
  • 6-Amino-5-((4-methylphenyl)sulfonyl)-2-methoxynicotinonitrile

Uniqueness

What sets 6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile apart from similar compounds is the presence of the fluorophenyl sulfonyl group, which imparts unique electronic and steric properties.

Properties

IUPAC Name

6-amino-5-(4-fluorophenyl)sulfonyl-2-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3S/c1-20-13-8(7-15)6-11(12(16)17-13)21(18,19)10-4-2-9(14)3-5-10/h2-6H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRORYLFNUASPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1C#N)S(=O)(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile
Reactant of Route 2
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile
Reactant of Route 3
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile
Reactant of Route 4
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile
Reactant of Route 5
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile
Reactant of Route 6
6-Amino-5-((4-fluorophenyl)sulfonyl)-2-methoxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.